molecular formula C17H22N4O2 B2788659 6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione CAS No. 863588-06-1

6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione

Cat. No. B2788659
CAS RN: 863588-06-1
M. Wt: 314.389
InChI Key: FPXZVDQBYNAOKT-UHFFFAOYSA-N
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Description

The compound “6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid” is a solid substance with a molecular weight of 297.36 . It has a melting point of 228 - 229 degrees Celsius .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .


Physical And Chemical Properties Analysis

The compound “6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid” is a solid substance with a melting point of 228 - 229 degrees Celsius . It has a molecular weight of 297.36 .

Mechanism of Action

While the specific mechanism of action for “6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione” is not available, benzylpiperazine, a similar compound, is known to have euphoriant and stimulant properties . The effects of benzylpiperazine are similar to amphetamine, although its dosage is roughly 10 times higher by weight .

properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-21-16(22)12-15(18-17(21)23)20-10-8-19(9-11-20)13-14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXZVDQBYNAOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione

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